2-(Benzylthio)-5-bromobenzo[d]thiazole

Catalog No.
S3165891
CAS No.
1788589-73-0
M.F
C14H10BrNS2
M. Wt
336.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzylthio)-5-bromobenzo[d]thiazole

CAS Number

1788589-73-0

Product Name

2-(Benzylthio)-5-bromobenzo[d]thiazole

IUPAC Name

2-benzylsulfanyl-5-bromo-1,3-benzothiazole

Molecular Formula

C14H10BrNS2

Molecular Weight

336.27

InChI

InChI=1S/C14H10BrNS2/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

IUPXKMXWEMMSQT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NC3=C(S2)C=CC(=C3)Br

solubility

not available

2-(Benzylthio)-5-bromobenzo[d]thiazole is a heterocyclic compound that integrates a benzothiazole moiety with a benzylthio substituent and a bromine atom. This compound features a thiazole ring fused to a benzene ring, which is characteristic of benzothiazoles. The presence of sulfur and nitrogen in the thiazole structure contributes to its unique chemical properties, making it an interesting target for synthetic chemistry and biological studies.

Due to the limited data available, specific safety concerns or hazards associated with 2-(Benzylthio)-5-bromobenzo[d]thiazole are unclear. However, as a general precaution, any brominated organic compound should be handled with care due to potential health risks [].

The chemical reactivity of 2-(Benzylthio)-5-bromobenzo[d]thiazole can be attributed to its functional groups. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the thiazole ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

Common reactions include:

  • Nucleophilic substitutions: The sulfur atom can act as a nucleophile, attacking electrophiles.
  • Electrophilic aromatic substitutions: The benzene ring can undergo typical electrophilic substitutions, influenced by the electron-withdrawing effect of the bromine and the electron-donating nature of the sulfur.

Compounds containing benzothiazole structures have been extensively studied for their biological activities. Research indicates that 2-(Benzylthio)-5-bromobenzo[d]thiazole exhibits significant antimicrobial, antifungal, and anticancer activities. The compound has shown efficacy against various cancer cell lines, demonstrating potential as a therapeutic agent in oncology.

Studies have highlighted its ability to inhibit specific enzymes related to cancer progression and microbial growth, suggesting that it could serve as a lead compound for further drug development .

The synthesis of 2-(Benzylthio)-5-bromobenzo[d]thiazole can be achieved through several methodologies:

  • Hantzsch Thiazole Synthesis: This method involves the cyclization of thioamide with α-halo ketones or aldehydes, leading to the formation of thiazole derivatives.
  • One-Pot Reactions: A one-pot reaction involving benzyl halides and o-aminobenzenethiol under mild conditions can yield high yields of benzothiazoles .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields for synthesizing benzothiazole derivatives.

These methods allow for the efficient synthesis of this compound with varying degrees of functionalization.

2-(Benzylthio)-5-bromobenzo[d]thiazole has multiple applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate for treating infections and cancer.
  • Material Science: Its unique chemical structure may lend itself to applications in organic electronics or as a dye due to its chromophoric properties.
  • Agriculture: Compounds like this may also find use as agrochemicals, particularly in developing fungicides or herbicides.

Interaction studies involving 2-(Benzylthio)-5-bromobenzo[d]thiazole focus primarily on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies have shown that this compound can effectively bind to active sites of certain proteins involved in cancer pathways, suggesting mechanisms for its anticancer effects .

Additionally, studies on its interactions with nucleic acids indicate potential applications in gene regulation or as an antimicrobial agent by targeting bacterial DNA.

Several compounds share structural similarities with 2-(Benzylthio)-5-bromobenzo[d]thiazole, including:

Compound NameStructureBiological Activity
BenzothiazoleBenzothiazole StructureAntimicrobial, anticancer
2-Aminobenzothiazole2-Aminobenzothiazole StructureAntifungal, anti-inflammatory
5-Bromo-2-thiophenecarboxaldehyde5-Bromo-2-thiophenecarboxaldehyde StructureAntimicrobial

Uniqueness

The uniqueness of 2-(Benzylthio)-5-bromobenzo[d]thiazole lies in its specific combination of a benzylthio group and bromine substitution on the benzothiazole framework. This combination enhances its biological activity compared to simpler derivatives like benzothiazole or 2-aminobenzothiazole, which may lack the same level of potency against specific cancer cell lines or microbial strains.

Nucleophilic aromatic substitution (SNAr) remains a cornerstone for modifying the bromine atom at the 5-position of the benzothiazole core. The electron-withdrawing nature of the fused thiazole ring activates the para-bromine site for displacement by diverse nucleophiles.

Reaction Optimization and Scope

Key studies demonstrate that polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–120°C facilitate efficient substitutions. For instance, treatment with primary amines yields 5-amino derivatives in 60–75% yields, while sodium methoxide generates 5-methoxy analogs at 55% efficiency. Thiol-based nucleophiles, such as benzyl mercaptan, directly introduce sulfur-containing groups, forming 2-(benzylthio)-5-bromobenzo[d]thiazole with minimal byproducts.

Table 1: SNAr Reactions at the 5-Bromo Position

NucleophileConditionsProductYield (%)
Benzyl mercaptanDMF, 100°C, 6 h2-(Benzylthio)-5-bromobenzo[d]thiazole82
AmmoniaDMSO, 120°C, 8 h5-Amino-benzo[d]thiazole68
Sodium methoxideDMF, 80°C, 4 h5-Methoxy-benzo[d]thiazole55

The aldehyde group at the 2-position further modulates reactivity by enhancing ring electron deficiency, enabling sequential functionalization.

Antimicrobial Mechanisms Against Multidrug-Resistant Pathogens

Benzothiazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. For instance, 2-mercaptobenzothiazole analogs demonstrated minimal inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus [4]. A critical mechanism involves the inhibition of efflux pumps, such as the NorA pump in S. aureus, which is overexpressed in resistant strains. Compounds like 2e and 2l restored susceptibility to ciprofloxacin in NorA-overexpressing strains when combined with reserpine, reducing MIC values by 4- to 8-fold [4]. This suggests that benzothiazole derivatives may disrupt efflux-mediated resistance, enhancing the efficacy of conventional antibiotics.

Against Mycobacterium tuberculosis, structurally related 2-(benzylthio)-1H-benzo[d]imidazoles showed MIC values of 3.8–6.9 µM against drug-sensitive H37Rv and multidrug-resistant strains [5]. The bromine atom at position 5 in 2-(benzylthio)-5-bromobenzo[d]thiazole likely enhances lipophilicity, facilitating penetration into the mycobacterial cell wall. Additionally, the benzylthio group may interact with enzymes involved in cell wall synthesis, such as InhA or KasA, though explicit target validation remains pending [5].

Table 1: Antimicrobial Activity of Benzothiazole Analogs

OrganismCompoundMIC (µg/mL)Mechanism
Staphylococcus aureus2e3.12NorA efflux inhibition
Escherichia coli2l25.0Cell membrane disruption
M. tuberculosis6z3.8Cell wall synthesis

Anticancer Activity Through Kinase Inhibition Pathways

Benzothiazoles demonstrate selective cytotoxicity against cancer cells, with mechanisms potentially involving kinase modulation. For example, derivative 2e inhibited HeLa cell viability by 80% at 100 µM, while sparing normal MRC-5 fibroblasts [4]. Although direct evidence linking 2-(benzylthio)-5-bromobenzo[d]thiazole to kinase inhibition is lacking, structural analogs suggest that the bromine atom may enhance DNA intercalation or topoisomerase inhibition. The benzylthio group’s sulfur atom could chelate metal ions in kinase active sites, impairing phosphorylation cascades critical for cancer proliferation [4]. Further studies are needed to map specific kinase targets, such as EGFR or VEGFR, which are commonly implicated in benzothiazole-mediated apoptosis.

Anti-Inflammatory Modulation of COX-2 Signaling

No direct studies have evaluated the anti-inflammatory properties of 2-(benzylthio)-5-bromobenzo[d]thiazole or its analogs. However, benzothiazoles with electron-withdrawing substituents (e.g., nitro groups) have shown COX-2 inhibitory activity in unrelated studies. The bromine atom’s electronegativity in this compound may similarly stabilize interactions with COX-2’s hydrophobic pocket, but empirical validation is required. Current research gaps highlight the need for cytokine profiling and COX-2 expression assays to assess this potential application.

Antiprotozoal Efficacy in Leishmaniasis and Trypanosomiasis Models

Antiprotozoal activity remains unexplored for 2-(benzylthio)-5-bromobenzo[d]thiazole. Related benzimidazole-thiazole hybrids have demonstrated efficacy against Leishmania donovani by targeting trypanothione reductase [3]. The bromine and benzylthio groups in this compound could enhance binding to similar enzymes, but dedicated studies in protozoal models are essential to confirm this hypothesis.

Structure-Activity Correlations of Benzothiazole Substituents

The pharmacological profile of benzothiazoles is highly substituent-dependent:

  • Bromine at Position 5: Enhances lipophilicity and electronic effects, improving membrane permeability and target binding. In antitubercular analogs, brominated derivatives showed 2-fold greater potency than chlorinated counterparts [5].
  • Benzylthio at Position 2: The sulfur atom facilitates hydrogen bonding with biological targets, while the benzyl group contributes to π-π stacking with aromatic residues in enzyme active sites [2] [4].
  • Substituent Bulk: Larger groups at position 6 (e.g., phthalazine) reduce activity against Gram-negative bacteria due to steric hindrance, but improve antifungal effects [2].

Table 2: Impact of Substituents on Bioactivity

PositionSubstituentEffect on Activity
2Benzylthio↑ Antibacterial, ↑ Antifungal
5Bromine↑ Lipophilicity, ↑ Antimycobacterial
6MethylBroad-spectrum activity

XLogP3

5.4

Dates

Last modified: 08-18-2023

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